molecular formula C14H19NO B3015792 (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-13-8

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No. B3015792
CAS RN: 939888-13-8
M. Wt: 217.312
InChI Key: GXVHVQZVUCCDJH-PTNGSMBKSA-N
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Description

Cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate, also known as CPMP, is an organic compound with a wide range of potential applications in the fields of scientific research, drug development, and laboratory experiments. CPMP has been studied extensively in recent years due to its unique ability to act as a ligand in a variety of chemical reactions. This compound is of particular interest due to its potential to act as a catalyst in a variety of synthetic reactions, as well as its ability to bind selectively to a variety of different molecules and ions.

Scientific Research Applications

1. Synthesis and Reactivity

  • Stereochemistry and Synthetic Utility : Cyclohexanones, a component related to (cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate, have shown potential in stereoselective synthesis. For example, they react with phenylacetylene in a KOH/DMSO suspension to yield phenylmethylidene dispirocyclic ketals (Schmidt et al., 2011).
  • Alkaloid Synthesis : An application in the formal synthesis of alkaloid cryptotackiene has been reported, involving conjugate addition of enolate anion from cyclohexanone (Sundaram et al., 2004).

2. Biological Properties

  • Antimicrobial Activity and Biodegradability : Compounds such as N-cyclohexylmethyl-N,N-dimethyl-N-(1-dodecyl)ammonium bromide, a structurally related compound, have been studied for their antimicrobial activity and biodegradability (Martín et al., 2014).
  • Colloidal Properties : The colloidal properties of cyclohexyl ring-containing surfactants have been investigated, highlighting their influence on solubilization capacity and surfactant structure (Martín et al., 2011).

3. Structural and Physicochemical Studies

  • Structural Analysis : Compounds with a cyclohexylmethyl framework have been analyzed for their structural properties and biological activities, such as in the study of histamine H3-receptor activation mechanism (Kovalainen et al., 2000).
  • Coordination Chemistry : The coordination chemistry of compounds like 2-ammoniumethanethiolate, structurally related to our compound of interest, has been explored, providing insights into the interaction mechanisms with different metal ions (Fleischer et al., 2005).

properties

IUPAC Name

N-(cyclohexylmethyl)-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHVQZVUCCDJH-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C[N+](=CC2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C/[N+](=C/C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate

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